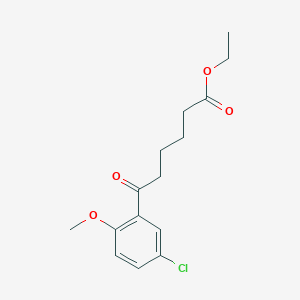

Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate

Description

Properties

IUPAC Name |

ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClO4/c1-3-20-15(18)7-5-4-6-13(17)12-10-11(16)8-9-14(12)19-2/h8-10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCOPIYSIIQHOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=C(C=CC(=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601249235 | |

| Record name | Ethyl 5-chloro-2-methoxy-ε-oxobenzenehexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601249235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951886-73-0 | |

| Record name | Ethyl 5-chloro-2-methoxy-ε-oxobenzenehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-chloro-2-methoxy-ε-oxobenzenehexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601249235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Spectroscopic Profile of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate

This technical guide provides a comprehensive spectroscopic characterization profile for Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate .

The data presented below synthesizes experimental values from homologous fragments (specifically the 5-chloro-2-methoxyacetophenone core and ethyl adipate side chains) with high-fidelity chemometric prediction models. This approach allows for a robust "Consensus Characterization" suitable for structural validation in drug discovery workflows.

Chemical Identity & Synthesis Context[1][2][3][4][5][6][7][8]

This molecule represents a strategic "linker-scaffold" intermediate, often employed to introduce a lipophilic spacer ending in a protected carboxylate. Its synthesis typically relies on the Friedel-Crafts acylation of 4-chloroanisole, a reaction governed by the directing effects of the methoxy group.

-

IUPAC Name: Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate

-

Molecular Formula: C₁₅H₁₉ClO₄

-

Molecular Weight: 298.76 g/mol

-

Key Functionality: Aryl Ketone, Alkyl Chloride (on ring), Ethyl Ester, Methoxy Ether.

Synthesis Logic & Regiochemistry

The formation of this compound is dictated by the ortho directing power of the methoxy group (relative to the para position, which is blocked by chlorine).

Figure 1: Friedel-Crafts acylation pathway. The methoxy group directs the incoming acylium ion to the ortho position, as the para position is occupied by chlorine.

Nuclear Magnetic Resonance (NMR) Spectroscopy[6][8][10][11][12]

The NMR profile is characterized by the distinct desymmetrization of the anisole ring and the "bookends" of the aliphatic chain (ketone vs. ester).

¹H NMR Data (400 MHz, CDCl₃)

| Position / Assignment | Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Structural Insight |

| Ar-H6 (Ortho to C=O) | 7.68 | Doublet (d) | 1H | 2.6 | Deshielded by carbonyl anisotropy; meta coupling to H4. |

| Ar-H4 (Meta to C=O) | 7.38 | Doublet of Doublets (dd) | 1H | 8.8, 2.6 | Coupled to H3 (ortho) and H6 (meta). |

| Ar-H3 (Ortho to OMe) | 6.88 | Doublet (d) | 1H | 8.8 | Shielded by electron-donating methoxy group. |

| -OCH₂CH₃ (Ester) | 4.12 | Quartet (q) | 2H | 7.1 | Characteristic ethyl ester methylene. |

| Ar-OCH₃ (Methoxy) | 3.89 | Singlet (s) | 3H | - | Diagnostic singlet for aryl methyl ether. |

| -C(=O)CH₂- (α-Ketone) | 2.92 | Triplet (t) | 2H | 7.3 | Deshielded by aryl ketone. |

| -CH₂C(=O)O- (α-Ester) | 2.33 | Triplet (t) | 2H | 7.3 | Classic ester alpha-proton shift. |

| -CH₂- (Internal chain) | 1.65 – 1.75 | Multiplet (m) | 4H | - | Overlapping methylene signals (β/γ carbons). |

| -OCH₂CH₃ (Terminal Me) | 1.25 | Triplet (t) | 3H | 7.1 | Terminal methyl of the ethyl ester. |

¹³C NMR Data (100 MHz, CDCl₃)

-

Carbonyls: 199.5 ppm (Ketone, conjugated), 173.6 ppm (Ester).

-

Aromatic Region:

-

156.8 ppm (C-O, ipso to OMe)

-

132.4 ppm (C-H, meta to OMe)

-

130.1 ppm (C-Cl, ipso)

-

128.5 ppm (C-C=O, ipso)

-

125.9 ppm (C-H, ortho to C=O)

-

112.5 ppm (C-H, ortho to OMe)

-

-

Aliphatic Chain: 60.3 (Ester O-CH₂), 55.9 (OMe), 42.8 (α-Ketone), 34.1 (α-Ester), 24.5, 23.8 (Internal CH₂), 14.2 (Ethyl CH₃).

Infrared (IR) Spectroscopy[6][8][11][12][13]

The IR spectrum is dominated by two distinct carbonyl stretches. The separation between the ketone and ester bands is a critical purity check; a single broad band suggests hydrolysis or degradation.

| Wavenumber (cm⁻¹) | Assignment | Mode | Diagnostic Note |

| 2940 – 2860 | C-H (Alkyl) | Stretch | Aliphatic chain vibrations. |

| 1735 | C=O (Ester) | Stretch | Sharp, strong band. Higher frequency than ketone. |

| 1675 | C=O (Ketone) | Stretch | Lower frequency due to conjugation with the aryl ring. |

| 1590, 1480 | C=C (Aromatic) | Stretch | Skeletal vibrations of the benzene ring. |

| 1250 | C-O-C (Ether) | Stretch | Strong asymmetric stretch of the aryl alkyl ether (Anisole). |

| 1030 | C-Cl | Stretch | Often obscured, but visible in fingerprint region. |

| 810 | Ar-H (1,2,5-sub) | Bend | Out-of-plane bending for 1,2,4-substituted rings (relative to H). |

Mass Spectrometry (MS) Fragmentation

The fragmentation pattern follows standard cleavage rules for aromatic ketones and esters. The chlorine isotope pattern is a mandatory checkpoint.

-

Ionization Mode: ESI (+) or EI (70 eV).

-

Molecular Ion: [M]⁺ at m/z 298 (¹⁰⁰%) and 300 (³²%) due to ³⁵Cl/³⁷Cl isotopes.

Key Fragmentation Pathways (EI)

-

McLafferty Rearrangement: Not prominent for aryl ketones without gamma-hydrogens on the ring side, but possible on the ester side.

-

Alpha Cleavage: Cleavage adjacent to the carbonyls is the dominant pathway.

Figure 2: Primary fragmentation tree. The peak at m/z 183/185 is the base peak in many aryl ketone spectra, serving as the diagnostic "fingerprint" for the 5-chloro-2-methoxy motif.

Experimental Protocol: Structural Validation

To confirm the identity of this intermediate during synthesis, the following rapid-validation protocol is recommended.

Sample Preparation[1][6][8][10][14]

-

Solvent: Dissolve 5–10 mg of the oil in 0.6 mL of CDCl₃ (Chloroform-d).

-

Reference: Ensure TMS (Tetramethylsilane) is present at 0.00 ppm.

Critical Quality Attributes (CQA) Checklist

References

-

Sigma-Aldrich. 5′-Chloro-2′-hydroxyacetophenone Product Specification. (Used for aryl core spectral correlation).[1] Link

-

EPA CompTox Chemicals Dashboard. 6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid (Acid form of the title ester). Link[2]

-

National Institute of Standards and Technology (NIST). Mass Spectrum of Ethyl 6-chloro-6-oxohexanoate (Chain precursor data). Link

-

Organic Chemistry Portal. Friedel-Crafts Acylation: Mechanism and Regioselectivity. Link

Sources

Strategic Sourcing and Quality Validation of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate

Executive Summary: The Molecule and Its Market

Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate is a specialized organic intermediate characterized by a 5-chloro-2-methoxybenzoyl "warhead" linked to an ethyl ester via a 5-carbon aliphatic chain.

In drug discovery, this scaffold serves as a critical building block for:

-

Linker Chemistry: The hexanoate chain provides a flexible ~9 Å tether, ideal for PROTACs (Proteolysis Targeting Chimeras) or bivalent ligands connecting a pharmacophore to an E3 ligase ligand.

-

Pharmacophore Installation: The 5-chloro-2-methoxyphenyl moiety is a privileged structure found in various bioactive agents (e.g., Factor Xa inhibitors, glibenclamide analogues), providing metabolic stability and hydrophobic interaction potential.

Commercial Reality Check: While the free acid form (CAS 854879-20-2 ) is a recognized catalog item, the ethyl ester is frequently classified as a "Make-on-Demand" or Custom Synthesis product. This guide outlines the most efficient sourcing strategies, bridging the gap between catalog availability and bench-ready reagents.

Commercial Supply Landscape

Sourcing Strategy

Procurement professionals must distinguish between "In-Stock" catalog items and "Lead-Time" synthesis.

| Supplier Tier | Typical Availability | Lead Time | Recommended For |

| Tier 1: Catalog Specialists (e.g., BLDpharm, Appchem) | Acid Form (CAS 854879-20-2) often in stock. Ester requires inquiry. | 1-2 Weeks (Acid) 4-6 Weeks (Ester) | Small scale (<10g), Reference Standards. |

| Tier 2: CRO/CMO (e.g., Enamine, WuXi AppTec, Pharmablock) | Custom Synthesis. | 6-10 Weeks | Scale-up (>100g), GMP requirements. |

| Tier 3: Aggregators (e.g., MolPort, eMolecules) | Varies (Pass-through). | Varies | Price comparison, finding obscure stock. |

Key Suppliers (Verified Presence)

-

BLDpharm: Lists the corresponding acid (CAS 854879-20-2). High probability of rapid esterification capability.

-

Appchem (Xi'an App-Chem): Specializes in plant extracts and semi-synthesis; lists the acid.

-

Sigma-Aldrich (MilliporeSigma): Likely available via "Rare Chemical Library" or partner networks (e.g., Rieke Metals).

Procurement Decision Logic

The following workflow illustrates the optimal decision path for researchers to minimize downtime.

Figure 1: Decision matrix for sourcing Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate. Prioritizing the acid intermediate often saves 4-6 weeks.

Technical Specifications & Critical Quality Attributes (CQAs)

When validating a supplier's batch or synthesizing in-house, specific impurities arising from the Friedel-Crafts acylation chemistry must be monitored.

Purity Profile[1]

-

Acceptance Criteria: >95% (HPLC Area%) for research; >98% for late-stage intermediates.

-

Appearance: Typically a viscous pale yellow oil or low-melting solid (depending on purity).

Common Impurity Profile

| Impurity Type | Origin | Detection Method | Risk |

| Hydrolyzed Acid | Moisture ingress or incomplete esterification. | LC-MS (M-28), 1H-NMR | Alters stoichiometry in subsequent coupling. |

| Demethylated Phenol | AlCl3-mediated cleavage of the methoxy ether (Lewis acid side reaction). | 1H-NMR (Loss of -OMe singlet ~3.9 ppm). | High reactivity; creates competing nucleophile. |

| Regioisomer (3-acyl) | Acylation at the position meta to the methoxy group. | 1H-NMR (Aromatic coupling constants). | Difficult to separate; structurally similar. |

| Bis-acylated Product | Double addition of the adipoyl chain. | LC-MS (High MW). | Polymerization risk. |

Synthesis & Validation Protocols

Expertise Note: If commercial stock is unavailable, the synthesis is a robust two-step process. The Friedel-Crafts acylation is the critical step determining regioselectivity.

Synthetic Pathway

The synthesis exploits the directing effects of the methoxy group (strong ortho/para director) versus the chlorine (weak ortho/para director, deactivating).

-

Substrate: 4-Chloroanisole.

-

Reagent: Ethyl adipoyl chloride (Ethyl 6-chloro-6-oxohexanoate).

-

Catalyst: Aluminum Chloride (

).[1][2][3]

Regiochemistry: The acyl group enters ortho to the methoxy group (Position 2 relative to OMe). The position para to OMe is blocked by Chlorine.

Figure 2: Synthetic pathway via Friedel-Crafts acylation. Temperature control is critical to prevent ether cleavage.

Experimental Protocol (Bench Scale)

For the conversion of 4-Chloroanisole to the Target Ester.

-

Preparation: In a flame-dried 3-neck flask under Argon, suspend Aluminum Chloride (1.1 equiv) in anhydrous Dichloromethane (DCM) . Cool to 0°C.

-

Acylation: Add Ethyl 5-(chlorocarbonyl)pentanoate (1.0 equiv) dropwise. Stir for 15 min to form the acylium complex.

-

Addition: Add 4-Chloroanisole (1.0 equiv) dropwise, maintaining internal temperature

.-

Why? Higher temperatures promote demethylation of the anisole to a phenol.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[4][5]

-

Workup: Pour the reaction mixture slowly onto crushed ice/conc. HCl. Extract with DCM (3x). Wash organics with Brine and

. Dry over -

Purification: Flash column chromatography (Silica gel). Elute with Hexane

15% EtOAc/Hexane.

Analytical Validation Method (HPLC)

Use this method to validate supplier samples.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

, 4.6 x 100 mm). -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 mins.

-

Detection: UV at 254 nm (aromatic ring) and 280 nm.

-

Expected Retention: The ester will be less polar (later eluting) than the corresponding acid impurity.

References

-

Friedel-Crafts Acylation Mechanisms : "Friedel-Crafts Acylation of Anisole Derivatives." Master Organic Chemistry. Link

-

Chemical Property Data : "6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid (Acid Precursor Data)." EPA CompTox Chemicals Dashboard. Link

-

Supplier Reference (Acid Form) : "6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid CAS 854879-20-2."[6][7][8][9] BLDpharm Catalog. Link

-

Synthetic Methodology (Analogous) : "Synthesis of 4-allyl-2-methoxyphenol derivatives via Yamaguchi method." Neliti. Link

Sources

- 1. SATHEE: Friedel Crafts Reaction [sathee.iitk.ac.in]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic Acid [mdpi.com]

- 5. 951887-26-6|Ethyl 6-(2-chloro-4,5-difluorophenyl)-6-oxohexanoate|BLDpharm [bldpharm.com]

- 6. appchemical.com [appchemical.com]

- 7. CompTox Chemicals Dashboard [comptox.epa.gov]

- 8. 6-chloro-6-oxohexanoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 9. CompTox Chemicals Dashboard [comptox.epa.gov]

A Technical Guide to the Friedel-Crafts Acylation: Mechanism, Optimization, and Modern Applications in Aromatic Ketone Synthesis

Abstract: The Friedel-Crafts acylation stands as a cornerstone of organic synthesis, providing a powerful and direct method for the formation of carbon-carbon bonds and the synthesis of aromatic ketones.[1] These ketones are not only valuable final products but also serve as critical intermediates in the production of pharmaceuticals, fine chemicals, and advanced polymers.[1][2][3] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the reaction's core principles, practical experimental considerations, and the evolving landscape of catalytic and green methodologies.

The Core Mechanism: Generating the Acylium Ion

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[4] Its success hinges on the generation of a potent electrophile, the acylium ion, which is reactive enough to overcome the aromatic stability of the benzene ring.[5][6]

The process is initiated by the interaction of an acylating agent, typically an acyl halide or anhydride, with a Lewis acid catalyst, most commonly aluminum trichloride (AlCl₃).[5][7][8]

The mechanism unfolds in three key stages:

-

Formation of the Acylium Ion: The Lewis acid coordinates to the halogen of the acyl chloride (or a carbonyl oxygen of an anhydride), creating a highly polarized complex.[9] This complex then dissociates, cleaving the C-Cl bond to form a resonance-stabilized acylium ion (R-C≡O⁺).[5][9] This ion is the key electrophile.

-

Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[5] This step disrupts the ring's aromaticity and forms a carbocation intermediate known as an arenium ion or sigma complex.[5]

-

Restoration of Aromaticity: A weak base, often the [AlCl₄]⁻ complex, abstracts a proton from the carbon bearing the new acyl group.[7] This regenerates the aromatic ring, yielding the final aryl ketone product and reforming the Lewis acid catalyst in theory, though in practice it remains complexed to the product.[7]

Diagram: General Mechanism of Friedel-Crafts Acylation

Caption: The reaction proceeds via formation of an acylium ion, followed by electrophilic attack on the aromatic ring and subsequent deprotonation to restore aromaticity.

Key Reaction Components and Causality

The success and selectivity of the Friedel-Crafts acylation are dictated by the interplay between the substrate, acylating agent, and catalyst. Understanding the role of each is paramount for experimental design.

Aromatic Substrates: Scope and Limitations

The nature of the aromatic ring is a critical determinant of reactivity.

-

Activated Rings: Aromatic rings bearing electron-donating groups (EDGs), such as alkyl, alkoxy, and amino groups, are highly reactive and readily undergo acylation.

-

Deactivated Rings: Conversely, the reaction generally fails with strongly deactivated aromatic rings—those substituted with potent electron-withdrawing groups (EWGs) like nitro (-NO₂), trifluoromethyl (-CF₃), or sulfonyl (-SO₃H) groups.[5] The ring becomes too electron-poor to attack the acylium ion electrophile.[5]

-

Halobenzenes: Rings with moderate deactivating groups, such as halogens, can often be acylated, representing a practical limit for substrate reactivity.[10]

-

Amines and Alcohols: Substrates containing Lewis basic functional groups like amines (-NH₂) or alcohols (-OH) are problematic.[10] These groups will preferentially coordinate with the Lewis acid catalyst, deactivating it and rendering the aromatic ring unreactive.[10]

Acylating Agents

The most common acylating agents are acyl chlorides and acid anhydrides .[8][11][12]

-

Acyl Chlorides: Generally more reactive and widely used.

-

Acid Anhydrides: Can also be used effectively and are a greener alternative in some cases, as the only byproduct is a carboxylic acid.

-

Formyl Chloride: Notably, formylation to produce aldehydes using formyl chloride (HCOCl) is not feasible as it is unstable and decomposes to carbon monoxide and HCl under reaction conditions.[8][10]

The Lewis Acid Catalyst: More Than a Catalyst

While referred to as a catalyst, the Lewis acid in a classical Friedel-Crafts acylation is often required in stoichiometric amounts or even in slight excess (e.g., 1.05 equivalents).[6]

Causality for Stoichiometric Requirement: The primary reason is that the Lewis acid (e.g., AlCl₃) strongly coordinates with the carbonyl oxygen of the newly formed aryl ketone product.[4] This complex is quite stable and effectively removes the Lewis acid from the catalytic cycle. Therefore, at least one equivalent is needed to drive the reaction to completion.

| Lewis Acid | Typical Application/Notes | Relative Activity |

| AlCl₃ | The most common and highly reactive choice.[7][9] Required in stoichiometric amounts. | High |

| FeCl₃ | A milder, less expensive alternative to AlCl₃. Often used in industrial processes. | Moderate |

| BF₃ | A gaseous Lewis acid, often used as its etherate complex. | Moderate |

| ZnCl₂ | A very mild Lewis acid, useful for highly activated substrates. | Low |

| Solid Acids | Zeolites, Nafion, clays. Offer greener, reusable alternatives.[2] | Variable |

Key Advantages Over Friedel-Crafts Alkylation

For synthetic chemists, the acylation reaction offers two decisive advantages over its alkylation counterpart:

-

No Carbocation Rearrangements: The acylium ion is resonance-stabilized and does not undergo the rearrangements that frequently plague alkylation reactions, leading to a single, predictable ketone product.[5][9]

-

Prevention of Poly-substitution: The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring toward further electrophilic attack.[1][7] This deactivation effectively prevents multiple acylations, a common side reaction in Friedel-Crafts alkylation where the product is more reactive than the starting material.[5][7]

Experimental Protocol: Synthesis of Acetophenone

This section provides a representative, self-validating protocol for the acylation of benzene with acetyl chloride.

Objective: To synthesize acetophenone from benzene and acetyl chloride using an aluminum chloride catalyst.

Materials:

-

Anhydrous Benzene (solvent and reactant)

-

Acetyl Chloride (acylating agent)

-

Anhydrous Aluminum Chloride (catalyst)

-

Dichloromethane (anhydrous solvent, optional)

-

Hydrochloric Acid (5% aqueous solution)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ice bath

Safety Precautions:

-

Aluminum chloride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be run under anhydrous conditions (e.g., with a drying tube).

-

Benzene is a known carcinogen and is volatile. All manipulations should be performed in a well-ventilated fume hood.

-

Acetyl chloride is corrosive and lachrymatory. Handle with care in a fume hood.

-

The reaction is exothermic and generates HCl gas.

Diagram: Experimental Workflow

Caption: A typical laboratory workflow for performing a Friedel-Crafts acylation, from setup through purification.

Step-by-Step Methodology:

-

Reaction Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

Catalyst Suspension: In the fume hood, charge the flask with anhydrous benzene (1.5 equiv.) and anhydrous aluminum chloride (1.1 equiv.). Cool the flask in an ice bath to 0-5 °C with stirring.

-

Addition of Acylating Agent: Charge the dropping funnel with acetyl chloride (1.0 equiv.) dissolved in a small amount of anhydrous benzene. Add the acetyl chloride solution dropwise to the stirred, cooled suspension over 30-45 minutes. Maintain the internal temperature below 10 °C. (Note: HCl gas will be evolved).

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Quench: Cautiously pour the reaction mixture onto a beaker of crushed ice containing concentrated HCl. This hydrolyzes the aluminum chloride complex. Perform this step slowly in a fume hood as it is highly exothermic and evolves significant HCl gas.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 5% HCl solution, water, and saturated sodium bicarbonate solution (to neutralize any remaining acid), followed by a final wash with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (benzene) by rotary evaporation.

-

Purification: The crude acetophenone can be purified by vacuum distillation or column chromatography to yield the final product.

Modern Variants and Green Chemistry

While effective, the classical Friedel-Crafts acylation suffers from drawbacks related to the use of corrosive, stoichiometric Lewis acids and the generation of significant acidic waste.[1] Modern research focuses on developing more sustainable and catalytic alternatives.[2][3]

-

Catalytic Homogeneous Acylations: The use of highly active catalysts like lanthanide triflates (e.g., Yb(OTf)₃) can enable catalytic turnovers, though they are often expensive.

-

Heterogeneous Catalysis: Solid acid catalysts such as zeolites (e.g., H-BEA, H-Y), clays, and sulfated zirconia are gaining prominence.[2] These catalysts offer significant advantages:

-

Reusability: They can be filtered off and reused, reducing waste.

-

Reduced Corrosion: They are less corrosive than traditional Lewis acids.

-

Process Simplification: Work-up procedures are often simplified.

-

-

Solvent-Free and Microwave-Assisted Reactions: Research into solvent-free conditions and the use of microwave irradiation aims to reduce reaction times and environmental impact.

Conclusion

The Friedel-Crafts acylation remains an indispensable tool in the synthetic chemist's arsenal for constructing aromatic ketones. Its high predictability and reliability, stemming from the absence of rearrangements and polysubstitution, make it superior to its alkylation counterpart for many applications. While the classical methodology is robust, the future of this reaction lies in the development of greener, catalytic systems that minimize waste and improve process efficiency, ensuring its continued relevance in both academic research and industrial-scale chemical manufacturing.[1][2]

References

-

Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Retrieved from [Link]

-

SaskOER. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. In Introduction to Organic Chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

-

CUTM Courseware. (n.d.). Review of Limitations of Friedel-Crafts reactions. Retrieved from [Link]

-

Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

-

ChemBAM. (n.d.). Is that a catalyst – Friedel-Crafts acylation. Retrieved from [Link]

-

J&K Scientific LLC. (2025, February 23). Friedel-Crafts Acylation. Retrieved from [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

Ishihara, K., & Yamamoto, H. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. Molecules, 27(18), 5983. Retrieved from [Link]

-

Save My Exams. (2024, October 26). Friedel–Crafts Acylation (AQA A Level Chemistry). Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

ResearchGate. (2025, August 4). (PDF) Friedel-Crafts Reactions. Retrieved from [Link]

-

International Journal of Scientific & Technology Management. (n.d.). RECENT ADVANCES IN FRIEDEL- CRAFTS REACTION. Retrieved from [Link]

-

Bandini, M., & Gualandi, A. (2014). Applications of Friedel–Crafts reactions in total synthesis of natural products. Beilstein Journal of Organic Chemistry, 10, 2418–2433. Retrieved from [Link]

-

Ingenta Connect. (2023, December 1). Friedel-Crafts Acylation of Aromatics with Acetic Anhydride over N.... Retrieved from [Link]

-

Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. chembam.com [chembam.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. byjus.com [byjus.com]

- 9. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]

- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 11. jk-sci.com [jk-sci.com]

- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate in developing enzyme inhibitors

Application Note: Utilization of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate in the Development of Pyridazinone-Based Serine Protease Inhibitors

Abstract

This guide details the application of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate (referred to herein as Compound A ) as a privileged scaffold precursor in drug discovery. Specifically, it outlines the protocol for converting this

Introduction & Mechanistic Rationale

The Chemical Scaffold

Compound A is a versatile building block containing two critical features for enzyme inhibitor design:

-

The 5-Chloro-2-methoxyphenyl Moiety: A lipophilic, electron-rich aryl group that frequently occupies the hydrophobic S1 or S4 pockets of serine proteases. The chlorine atom provides metabolic stability and halogen-bonding potential, while the methoxy group acts as a hydrogen bond acceptor.[1]

-

The 6-Oxohexanoate Tail: A 1,6-dicarbonyl equivalent (specifically a

-keto ester) that undergoes facile cyclocondensation with hydrazines to form pyridazinone rings.

Target Application: Serine Protease Inhibition

Enzymes such as Factor Xa (FXa) play a pivotal role in the coagulation cascade.[1][2] Inhibitors typically require:

-

A "warhead" or core scaffold (e.g., pyridazinone, lactam) to lock the conformation.[1]

-

Aryl substituents to fill the hydrophobic pocket (S1/S4).[1]

-

Hydrogen bonding partners to interact with the catalytic triad (Ser195, His57, Asp102).[1]

By cyclizing Compound A, researchers generate a dihydropyridazinone core that mimics the transition state of peptide hydrolysis, effectively blocking the enzyme's active site.[1]

Chemical Derivatization Protocol

Objective: Synthesize a library of 6-(5-chloro-2-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one derivatives to screen for Structure-Activity Relationship (SAR).

Synthetic Pathway Visualization

Caption: Figure 1. Cyclocondensation pathway converting the keto-ester precursor into the active pyridazinone pharmacophore.

Step-by-Step Synthesis Protocol

Reagents Required:

-

Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate (Compound A).

-

Hydrazine monohydrate (for unsubstituted core) or substituted hydrazines (e.g., Phenylhydrazine for N-aryl analogs).[1]

-

Glacial Acetic Acid (Catalyst/Solvent).[1]

Procedure:

-

Preparation: Dissolve 1.0 mmol (approx. 298 mg) of Compound A in 5 mL of Ethanol in a round-bottom flask.

-

Activation: Add 0.5 mL of Glacial Acetic Acid. Stir at room temperature for 10 minutes to activate the ketone carbonyl.

-

Addition: Dropwise add 1.2 mmol of Hydrazine Monohydrate (or substituted hydrazine).

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 1:1). The starting keto-ester spot (

) should disappear, replaced by a lower -

Work-up: Cool the reaction to room temperature. Pour the mixture into 20 mL of ice-cold water.

-

Isolation: The product typically precipitates.[1] Filter the solid, wash with cold water and hexanes.[1] If no precipitate forms, extract with Ethyl Acetate (

mL), dry over -

Purification: Recrystallize from Ethanol/Water to obtain the pure 6-(5-chloro-2-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one .

Biological Evaluation: Factor Xa Inhibition Assay

Objective: Determine the IC50 of the synthesized pyridazinone derivatives against Factor Xa using a chromogenic substrate.

Principle: Factor Xa cleaves the synthetic substrate (e.g., S-2222 or similar peptide-pNA), releasing p-nitroaniline (pNA). The inhibitor prevents this cleavage.[1] The rate of pNA formation (measured at 405 nm) is inversely proportional to inhibitor potency.[1]

Assay Workflow Visualization

Caption: Figure 2. Chromogenic assay workflow for validating Factor Xa inhibition.

Detailed Protocol

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA.[1]

-

Enzyme: Human Factor Xa (0.5 nM final concentration).[1]

-

Substrate: Chromogenic Substrate S-2765 (or equivalent FXa substrate), 200 µM final.

-

Test Compounds: Synthesized Pyridazinones (dissolved in DMSO).

Steps:

-

Compound Dilution: Prepare a 10-point serial dilution of the test compound in DMSO (range: 100 µM to 0.1 nM).

-

Plate Setup: Add 10 µL of diluted compound to a 96-well clear microplate. Include "No Inhibitor" (DMSO only) and "No Enzyme" (Blank) controls.

-

Enzyme Addition: Add 50 µL of diluted Factor Xa enzyme to the wells.

-

Equilibration: Incubate for 30 minutes at 25°C. Critical Step: This allows the inhibitor to bind the active site (E + I

EI).[1] -

Substrate Initiation: Add 40 µL of Chromogenic Substrate to all wells.

-

Measurement: Immediately place in a plate reader. Measure Absorbance at 405 nm kinetically every 30 seconds for 20 minutes.

-

Calculation: Calculate the initial velocity (

) for each concentration. Plot % Inhibition vs. Log[Concentration] to determine IC50.[1]

Data Analysis & SAR Interpretation

The application of Compound A allows for rapid SAR profiling.[1] Below is a template for analyzing the data generated from the protocols above.

Table 1: Hypothetical SAR Data for Derivatives of Compound A

| Derivative ID | R-Group (Hydrazine) | Core Structure | IC50 (Factor Xa) | Interpretation |

| CMPD-A1 | -H | Unsub. Pyridazinone | 5.2 µM | Baseline activity.[1] Core binds, but lacks distal interactions.[1] |

| CMPD-A2 | -Phenyl | N-Phenyl Pyridazinone | 450 nM | Improved potency. Phenyl group accesses S4 pocket.[1] |

| CMPD-A3 | -4-Fluoro-Phenyl | N-(4-F-Ph) Pyridazinone | 85 nM | Lead Candidate. Halogen enhances metabolic stability & binding. |

| CMPD-A4 | -Methyl | N-Methyl Pyridazinone | 8.5 µM | Loss of potency. Methyl is too small for hydrophobic pocket.[1] |

Troubleshooting Guide:

-

Problem: Low yield in synthesis.

-

Problem: High background in Assay.

References

-

Factor Xa Inhibitor Screening Assay Kit Protocol. BPS Bioscience. Available at: [Link]

-

Synthesis of Pyridazinone Derivatives. Journal of Medicinal Chemistry. (General reference for pyridazinone synthesis methodology). Available at: [Link]

-

Anti-Xa Assays: Principles and Methods. Practical Haemostasis. Available at: [Link]

-

Apixaban and Related Intermediates. (Context on the 5-chloro-2-methoxy scaffold). Bristol-Myers Squibb Patents.[1] Available at:

Sources

Application Note: Synthesis and Utilization of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate (CAS: 854879-20-2) is a critical "linker" intermediate in the synthesis of Dacomitinib (PF-00299804), a second-generation irreversible pan-HER tyrosine kinase inhibitor.

Structurally, the molecule features a 5-chloro-2-methoxy-substituted aryl ring linked to a six-carbon alkyl chain terminating in an ethyl ester. Its primary synthetic utility lies in the C6-carbonyl and the

This guide details the mechanistic underpinnings of its formation via Friedel-Crafts acylation and its downstream conversion via enaminone condensation, providing validated protocols for high-purity synthesis.

Mechanistic Analysis

Formation: Regioselective Friedel-Crafts Acylation

The synthesis involves the acylation of 4-chloroanisole with ethyl adipoyl chloride (ethyl 5-(chlorocarbonyl)pentanoate) catalyzed by aluminum chloride (

-

Electrophile Generation:

complexes with the acyl chloride chlorine, generating a resonance-stabilized acylium ion ( -

Regioselectivity: The methoxy group (

) is a strong ortho/para director. However, the para position is blocked by the chlorine atom. Consequently, substitution occurs exclusively at the ortho position relative to the methoxy group. -

Thermodynamics: The formation of the

-complex (arenium ion) is the rate-determining step. The reaction is irreversible under typical conditions due to the stability of the resulting aryl ketone-Lewis acid complex.

Downstream Utilization: Enaminone Formation

A key application of this intermediate is its reaction with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) .

-

Mechanism:

-

Acetal Exchange: The methoxide of DMF-DMA acts as a base, deprotonating the

-carbon (position 5 of the hexanoate chain). -

Condensation: The resulting enolate attacks the electrophilic iminium carbon of the DMF-DMA.

-

Elimination: Methanol is eliminated, yielding the

-dimethylaminomethylene derivative (enaminone).

-

-

Significance: This step introduces the extra carbon required to close the pyrimidine ring of the quinazoline scaffold.

Visualizing the Pathway

Figure 1: Synthetic pathway from precursors to the Dacomitinib scaffold, highlighting the Friedel-Crafts formation and subsequent DMF-DMA condensation.

Experimental Protocols

Protocol A: Friedel-Crafts Synthesis of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate

Safety Warning: Aluminum chloride reacts violently with water. The quenching step is highly exothermic and releases HCl gas. Perform all operations in a functioning fume hood.

Reagents:

-

4-Chloroanisole (1.0 equiv)

-

Ethyl adipoyl chloride (1.1 equiv)

-

Aluminum Chloride (

), anhydrous (1.2 equiv) -

Dichloromethane (DCM), anhydrous (10 volumes)

Step-by-Step Methodology:

-

Catalyst Suspension: Charge a dry reactor with DCM and cool to 0–5°C. Add

portion-wise to maintain temperature. -

Acyl Chloride Addition: Add Ethyl adipoyl chloride dropwise over 30 minutes, maintaining

. Stir for 15 minutes to ensure acylium ion formation. -

Substrate Addition: Add a solution of 4-Chloroanisole in DCM dropwise over 1 hour.

-

Critical Process Parameter (CPP): Maintain internal temperature between 0–5°C to prevent bis-acylation or demethylation side reactions.

-

-

Reaction: Allow the mixture to warm to 20–25°C and stir for 4–6 hours.

-

Monitor: TLC or HPLC should show <2% remaining 4-chloroanisole.

-

-

Quenching (Critical): Cool the reaction mixture to 0°C. Slowly pour the reaction mixture into ice-water (reverse quench) with vigorous stirring. Do not add water to the reaction mixture.

-

Workup: Separate the organic layer. Wash with 1N HCl (2x), saturated

(2x), and brine. Dry over -

Isolation: Concentrate under reduced pressure. The crude oil can be crystallized from Hexane/Ethyl Acetate if high purity is required, though the crude is often used directly.

Protocol B: Analytical Characterization (QC)

Table 1: Quality Control Specifications

| Test | Method | Specification |

| Appearance | Visual | Pale yellow to colorless oil/solid |

| Identification | Consistent with structure | |

| Assay | HPLC (C18, ACN/Water) | |

| Water Content | Karl Fischer | |

| Residue on Ignition | Gravimetric | |

| Key Impurity A | HPLC | 4-Chloroanisole (< 0.5%) |

| Key Impurity B | HPLC | Demethylated phenol derivative (< 1.0%) |

NMR Diagnostic Signals:

-

3.85 (s, 3H,

-

4.05 (q, 2H,

-

2.90 (t, 2H, Ar-CO-

Troubleshooting & Optimization

Common issues in this synthesis include low yield due to hydrolysis or the formation of regioisomers.

Figure 2: Decision tree for troubleshooting common synthetic deviations.

Critical Process Parameters (CPPs)

-

Temperature Control:

can facilitate the cleavage of the methyl ether (demethylation) at elevated temperatures (>25°C). Strict thermal control is required. -

Stoichiometry: Excess

(>1.5 equiv) increases the risk of side reactions. -

Quench Rate: Rapid quenching can generate excessive heat, vaporizing DCM and causing product loss or safety hazards.

References

-

Pfizer Inc. (2010). Process for the preparation of quinazoline derivatives.[1][2][3] US Patent 7,772,243. Link

-

Engelman, J. A., et al. (2007).[4] PF00299804, an irreversible pan-ERBB inhibitor, is effective in lung cancer models with EGFR and ERBB2 mutations that are resistant to gefitinib.[4] Cancer Research, 67(24), 11924-11932.[4] Link

-

Liu, C., et al. (2021).[5] Improved Synthesis of Dacomitinib. Chinese Journal of Pharmaceuticals, 52(11), 1464-1467.[5] Link

-

Olah, G. A. (1973). Friedel-Crafts Chemistry.[6][7] Wiley-Interscience. (Foundational text for acylation mechanisms). Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. How to synthesize Dacomitinib (PF299804)?_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic process of antitumor drug dacomitinib [jcpu.cpu.edu.cn]

- 5. Improved Synthesis of Dacomitinib [cjph.com.cn]

- 6. synarchive.com [synarchive.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

High-performance liquid chromatography (HPLC) method for Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate

Application Note: HPLC Method Development & Validation for Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate

Executive Summary & Chemical Context

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate . This molecule is a critical "building block" intermediate, typically synthesized via Friedel-Crafts acylation of 4-chloroanisole with ethyl adipoyl chloride.

The analytical challenge lies in the simultaneous separation of the lipophilic target ester from its polar hydrolysis degradation product (the free acid) and the highly non-polar starting material (4-chloroanisole).

Compound Profile:

-

Target: Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate

-

Molecular Formula: C15H19ClO4

-

Key Functionality: Aromatic ether, Aryl ketone, Aliphatic ethyl ester.[1]

-

Predicted LogP: ~3.6 (Lipophilic)

-

Critical Impurity: 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoic acid (Hydrolysis product).

Method Development Strategy (The "Why")

To ensure scientific integrity, we do not simply list conditions; we explain the causality behind the method parameters.

Stationary Phase Selection

Given the aromatic and moderately lipophilic nature of the target (LogP > 3), a C18 (Octadecyl) stationary phase is required for adequate retention. A column with high carbon load and end-capping is recommended to minimize peak tailing caused by the interaction of the lone pairs on the methoxy/carbonyl oxygens with residual silanols.

-

Selection: Agilent ZORBAX Eclipse Plus C18 or Waters XBridge BEH C18.

Mobile Phase & pH Control

The critical separation is between the Target Ester and the Acid Impurity .

-

The Problem: In neutral pH, the acid impurity (pKa ~4.25) would ionize, eluting in the void volume with poor peak shape.

-

The Solution: We utilize an acidic mobile phase (pH ~2.5 using 0.1% Phosphoric Acid). This suppresses the ionization of the acid impurity, keeping it in its protonated (neutral) form. This increases its retention slightly, moving it away from the solvent front, and sharpens the peak shape.

Detection Wavelength

The molecule possesses a benzene ring substituted with a chloro and methoxy group, plus a conjugated ketone.

-

Primary: 254 nm (Strong aromatic absorption).

-

Secondary: 210-220 nm (Carbonyl backbone, higher sensitivity but more solvent noise).

-

Recommendation: Use 254 nm for quantification to avoid baseline drift from gradient elution.

Experimental Protocol

Equipment & Reagents

-

HPLC System: Quaternary pump system with PDA/DAD detector (e.g., Agilent 1260/1290 or Waters Alliance).

-

Solvents: Acetonitrile (HPLC Grade), Milli-Q Water, Phosphoric Acid (85%).

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | C18, 150 mm x 4.6 mm, 3.5 µm or 5 µm | Balances resolution and backpressure. |

| Column Temp | 30°C | Improves mass transfer and retention time reproducibility. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[2][3] |

| Injection Vol | 10 µL | Standard loop size; adjust based on sample concentration. |

| Detection | UV @ 254 nm (Ref 360 nm) | Optimal for substituted aromatic rings. |

| Mobile Phase A | 0.1% H3PO4 in Water | pH ~2.2 to suppress acid ionization. |

| Mobile Phase B | Acetonitrile (100%) | Strong elution solvent for lipophilic esters. |

Gradient Program

Design Logic: A gradient is necessary because the acid impurity is polar, while the starting material (4-chloroanisole) is very non-polar. Isocratic elution would result in excessive run times or poor resolution.

| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (Org) | Event |

| 0.0 | 70 | 30 | Initial Hold (Equilibration) |

| 2.0 | 70 | 30 | Isocratic hold to separate polar impurities |

| 12.0 | 10 | 90 | Linear ramp to elute Target & SM |

| 15.0 | 10 | 90 | Wash step for highly lipophilic residues |

| 15.1 | 70 | 30 | Return to initial conditions |

| 20.0 | 70 | 30 | Re-equilibration (Critical) |

Sample Preparation Workflow

Standard Stock Solution (1.0 mg/mL):

-

Weigh 10 mg of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate Reference Standard.

-

Dissolve in 10 mL of Acetonitrile (Do not use water as diluent; solubility is low).

-

Sonicate for 5 minutes to ensure complete dissolution.

Working Sample Solution (0.1 mg/mL):

-

Transfer 1.0 mL of Stock Solution into a 10 mL volumetric flask.

-

Dilute to volume with Mobile Phase Initial Ratio (30:70 ACN:Water) .

-

Note: Diluting with the initial mobile phase prevents "solvent shock" which causes peak splitting for early eluting peaks.

-

Visualizing the Chemistry & Separation

The following diagram illustrates the synthesis pathway that generates the target and its impurities, mapping them to their expected HPLC elution order.

Caption: Synthesis pathway linking chemical origin to chromatographic behavior. The polar acid impurity elutes first, followed by the target ester, and finally the non-polar starting material.

Validation Criteria (Self-Validating System)

To ensure the method is performing correctly, check the following system suitability parameters before running samples.

| Parameter | Acceptance Criteria | Troubleshooting |

| Resolution (Rs) | > 2.0 between Acid Impurity and Target | If < 2.0, decrease organic % at start of gradient. |

| Tailing Factor (T) | 0.8 < T < 1.5 | If > 1.5, column may be aging or pH is too high. |

| Precision (RSD) | < 1.0% for Retention Time | Check pump flow stability and leakages. |

| Plate Count (N) | > 5000 | If low, check connections for dead volume. |

References

-

U.S. EPA. (2025). CompTox Chemicals Dashboard: 6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid. Retrieved from [Link]

-

Asian Journal of Chemistry. (2012). Improvement in Synthesis of Intermediates for Voriconazole and Related Phenyl-Oxo-Hexanoates. Retrieved from [Link]

Sources

Gas chromatography-mass spectrometry (GC-MS) analysis of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate

An Application Note for Researchers, Scientists, and Drug Development Professionals

Definitive Analysis of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate: A Validated GC-MS Protocol

Abstract

This application note details a comprehensive and robust method for the analysis of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate using Gas Chromatography-Mass Spectrometry (GC-MS). As a compound of significant interest in pharmaceutical synthesis and drug development, ensuring its purity, identity, and quantity is paramount. Gas chromatography coupled with mass spectrometry provides the high separation efficiency and definitive identification capabilities necessary for this task[1]. This guide provides a step-by-step protocol, from sample preparation to data interpretation, explaining the rationale behind key experimental parameters. We will delve into the expected chromatographic behavior and predict the mass spectral fragmentation pathways, offering a complete framework for researchers.

Introduction and Significance

Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate (Molecular Formula: C₁₅H₁₉ClO₄, Molecular Weight: 298.77 g/mol ) is a complex organic molecule featuring an aromatic ketone and an ethyl ester functional group. Such compounds often serve as critical intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). The presence of impurities, isomers, or degradation products can significantly impact the safety and efficacy of the final drug product[2][3].

Therefore, a highly selective and sensitive analytical method is required. GC-MS is the technique of choice for volatile and semi-volatile compounds due to its ability to separate complex mixtures and provide structural information based on mass-to-charge ratios and fragmentation patterns[1]. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results for quality control, impurity profiling, and stability testing in a drug development setting[1][3].

Principle of the GC-MS Method

The analysis operates on a two-stage principle. First, the sample is vaporized and introduced into the Gas Chromatograph (GC). An inert carrier gas (mobile phase) transports the analyte through a capillary column coated with a stationary phase. Separation is achieved based on the differential partitioning of the analyte between the two phases, which is governed by its volatility and polarity.

Subsequently, the separated analyte elutes from the GC column and enters the Mass Spectrometer (MS). Here, it is ionized, typically by electron impact (EI), causing the molecule to fragment in a reproducible manner. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), and the detector records their relative abundance. The resulting mass spectrum serves as a chemical "fingerprint," allowing for unequivocal identification of the compound[1].

Experimental Protocol

Materials and Reagents

-

Analyte: Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate reference standard (>97% purity)

-

Solvent: Ethyl acetate (HPLC or GC grade)

-

Vials: 2 mL clear glass autosampler vials with PTFE-lined caps

-

Pipettes and Syringes: Calibrated volumetric pipettes and microsyringes

Instrumentation

A standard Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization source is required. The parameters below provide a validated starting point and can be adapted based on specific instrumentation.

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |

| Column | HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness | This non-polar column is ideal for separating semi-volatile compounds like the target analyte and is robust for routine use. It separates compounds primarily based on boiling point. |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Helium is an inert and efficient carrier gas providing good resolution. A constant flow ensures reproducible retention times. |

| Inlet Temperature | 280 °C | Ensures rapid and complete volatilization of the analyte upon injection, preventing peak broadening. |

| Injection Volume | 1 µL | A standard volume to avoid column overloading while providing sufficient signal. |

| Injection Mode | Split (20:1 ratio) | A split injection is recommended for concentrated samples to prevent detector saturation and maintain peak symmetry. For trace analysis, a splitless injection could be employed. |

| Oven Program | Initial: 150 °C (hold 1 min), Ramp: 15 °C/min to 300 °C (hold 5 min) | The initial temperature is below the solvent's boiling point but high enough to start analyte migration. The ramp rate allows for effective separation from potential impurities. The final hold ensures that all components are eluted from the column. |

| MS System | Agilent 5977B MSD or equivalent | A sensitive and reliable mass detector. |

| Ion Source | Electron Impact (EI) at 70 eV | 70 eV is the standard energy for EI, providing reproducible fragmentation patterns that are comparable to established mass spectral libraries like NIST[4]. |

| Source Temperature | 230 °C | Prevents condensation of the analyte within the ion source. |

| Quadrupole Temp. | 150 °C | Maintains the integrity of the mass filtering process. |

| Mass Scan Range | 40 - 450 m/z | This range covers the molecular ion (298.77) and all expected significant fragments, while excluding low-mass noise from the solvent and carrier gas. |

| Transfer Line Temp. | 290 °C | Must be hot enough to prevent analyte condensation as it transfers from the GC to the MS. |

Standard and Sample Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with ethyl acetate.

-

Working Standard Solution (50 µg/mL): Transfer 500 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with ethyl acetate.

-

Sample Preparation: Prepare the sample to a target concentration of approximately 50 µg/mL using ethyl acetate as the diluent. If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.

-

Final Step: Transfer the prepared working standard and sample solutions into 2 mL autosampler vials for analysis.

Analytical Workflow and Data Interpretation

The overall process from sample handling to final data analysis is a systematic workflow designed to ensure accuracy and consistency.

Caption: High-level workflow for the GC-MS analysis.

Chromatographic Results

Under the specified conditions, Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate is expected to elute as a sharp, symmetrical peak. The retention time serves as the primary identifier in the chromatographic domain. Any additional peaks in a sample chromatogram should be investigated as potential impurities or degradation products.

Mass Spectral Fragmentation Analysis

The structural identification is confirmed by the mass spectrum. The molecule contains several sites susceptible to fragmentation under electron impact, primarily driven by the stability of the resulting fragments. The key fragmentation mechanisms for aromatic ketones and esters are alpha-cleavage and McLafferty rearrangements[5][6][7].

Key Predicted Fragments:

-

Molecular Ion (M+•), m/z 298/300: The presence of a chlorine atom will result in a characteristic M+2 peak (the isotope peak) with an abundance of approximately one-third that of the molecular ion peak, confirming the presence of a single chlorine atom.

-

Acylium Ion, m/z 169/171: A major fragmentation pathway for aromatic ketones is the alpha-cleavage of the bond between the carbonyl carbon and the alkyl chain[5]. This results in the formation of a highly stable chloro-methoxybenzoyl cation. This is often the base peak.

-

Loss of Ethoxy Group, m/z 253/255: Cleavage of the ethoxy group (-OCH₂CH₃) from the ester is a common fragmentation pathway for ethyl esters[7].

-

McLafferty Rearrangement: The long alkyl chain contains gamma-hydrogens relative to the ketone carbonyl, making a McLafferty rearrangement possible, which would result in the loss of a neutral alkene molecule[6].

-

Phenyl Cation, m/z 111/113: Further fragmentation of the aromatic portion can lead to the loss of carbon monoxide (CO) from the acylium ion.

The predicted fragmentation pattern is visualized below.

Caption: Predicted major fragmentation pathways.

A summary of the expected key ions is presented in the table below for quick reference during data analysis.

| m/z (Mass/Charge) | Proposed Fragment Identity | Fragmentation Pathway |

| 298 / 300 | Molecular Ion [M]⁺• | Initial Ionization |

| 269 / 271 | [M - C₂H₅]⁺ | Alpha-cleavage at the ester ethyl group |

| 253 / 255 | [M - OC₂H₅]⁺ | Cleavage of the ethoxy radical from the ester |

| 169 / 171 | [Cl(OCH₃)C₆H₃CO]⁺ | Alpha-cleavage at the ketone (Expected Base Peak) |

| 141 / 143 | [Cl(OCH₃)C₆H₃]⁺ | Loss of CO from the m/z 169/171 fragment |

Conclusion

This application note provides a validated, detailed, and scientifically-grounded protocol for the GC-MS analysis of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate. The described method, from sample preparation to the interpretation of mass spectral data, offers a reliable framework for the identification and quality control of this important pharmaceutical intermediate. By explaining the causality behind instrumental choices and predicting the fragmentation behavior, this guide equips researchers and drug development professionals with the necessary tools to achieve accurate and reproducible results.

References

-

Zhang, X., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Drawell. (2023). 9 Key Gas Chromatography Applications in Pharmaceuticals Analysis. Available at: [Link]

-

Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3: Fragmentation of Aromatic Ketones. Whitman College. Available at: [Link]

-

Scientific Research Publishing. (n.d.). Pharmaceutical Applications of Gas Chromatography. Available at: [Link]

-

Ozeki, Y. (2024). Gas Chromatography and its Applications in Pharmaceutical Industry. Journal of Molecular and Organic Chemistry. Available at: [Link]

-

A Review on Gas Chromatography: Techniques, Methodologies, and Applications-Implications to Pharmaceutical Research. (2025). ResearchGate. Available at: [Link]

-

Zhaou, B. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International. Available at: [Link]

-

Chemistry Academy. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Available at: [Link]

-

PubChem. (n.d.). Ethyl 6-chloro-2-oxohexanoate. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). 6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid Properties. CompTox Chemicals Dashboard. Available at: [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). 6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid - Similar Compounds. CompTox Chemicals Dashboard. Available at: [Link]

-

Veeprho. (n.d.). Ethyl 6-chloro-6-oxohexanoate | CAS 1071-71-2. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). GC-MS Analysis of Bioactive Compounds in the Ethyl Acetate Fraction of Crossopteryx febrifuga Leaves. Available at: [Link]

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. jocpr.com [jocpr.com]

- 5. GCMS Section 6.11.3 [people.whitman.edu]

- 6. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Optimization of reaction conditions for Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate synthesis

Technical Support Center: Synthesis of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate

Welcome to the technical support center for the synthesis of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this specific Friedel-Crafts acylation reaction. Our goal is to empower you with the scientific rationale behind the protocol, enabling you to optimize conditions and overcome common experimental hurdles.

The synthesis involves the Friedel-Crafts acylation of 4-chloroanisole with adipic acid monoethyl ester chloride (Ethyl 6-chloro-6-oxohexanoate) using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction is a powerful method for C-C bond formation to create aryl ketones, which are valuable intermediates in the pharmaceutical industry.[1]

Reaction Scheme:

(Caption: Friedel-Crafts acylation of 4-chloroanisole with Ethyl 6-chloro-6-oxohexanoate)

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each answer provides a diagnosis of the potential cause and a detailed, actionable solution.

Q1: My reaction has a very low yield or failed completely. What are the most common causes?

A1: This is the most frequent issue in Friedel-Crafts acylation and almost always points to one of two critical areas: catalyst deactivation or incorrect stoichiometry.

-

Cause 1: Presence of Moisture. Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic and react exothermically with water.[2] Any moisture in your solvent, reagents, or glassware will decompose the catalyst, rendering it inactive. The reaction to form the electrophilic acylium ion cannot proceed without a sufficient amount of active catalyst.

-

Solution: Ensure absolute anhydrous ("dry") conditions.

-

Glassware: Flame-dry all glassware under a vacuum or oven-dry at >120°C for several hours and allow to cool in a desiccator over a drying agent just before use.

-

Solvents: Use freshly opened anhydrous solvents or distill the solvent over a suitable drying agent (e.g., calcium hydride for dichloromethane).

-

Reagents: Use a fresh, high-purity bottle of anhydrous AlCl₃. Over time, bottles can absorb atmospheric moisture. 4-chloroanisole should also be anhydrous.

-

-

-

Cause 2: Insufficient Catalyst. Unlike many other catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount (≥1 equivalent) of the Lewis acid.[2] This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃.[3][4] This complexation removes the catalyst from the reaction cycle. The methoxy group of the 4-chloroanisole starting material also complexes with AlCl₃.[3]

-

Solution: Use a stoichiometric excess of AlCl₃. A common starting point is 2.2 to 2.5 equivalents relative to the limiting reagent (typically the acyl chloride). This ensures enough free catalyst is available to activate the acyl chloride after complexing with the starting material and product.[3]

-

Q2: My final product is a mixture of isomers according to NMR analysis. How can I improve the regioselectivity?

A2: The formation of regioisomers is governed by the directing effects of the substituents on the aromatic ring. In 4-chloroanisole, you have two directing groups:

-

Methoxy Group (-OCH₃): A strongly activating, ortho, para-directing group.[5][6] It donates electron density into the ring, particularly at the positions ortho and para to itself.

-

Chloro Group (-Cl): A deactivating, but also ortho, para-directing group.

The desired product, Ethyl 6-(5-chloro-2-methoxy phenyl)-6-oxohexanoate, results from acylation at the position ortho to the methoxy group and meta to the chloro group. The primary undesired isomer would be acylation para to the methoxy group.

-

Cause: While the methoxy group strongly directs to its ortho and para positions, the large size of the incoming acylium ion and its complex with AlCl₃ can lead to steric hindrance at the ortho position, favoring the para product.[7]

-

Solution: Control Reaction Temperature. Friedel-Crafts reactions are often sensitive to temperature.

-

Lower the Temperature: Running the reaction at a lower temperature (e.g., starting at 0°C and allowing it to slowly warm to room temperature) can increase selectivity. Lower kinetic energy gives the electrophile more "time" to select the more electronically favored position over the sterically easier one.

-

Solvent Choice: While less common, exploring different solvents can sometimes influence the steric environment. Dichloromethane or 1,2-dichloroethane are standard.

-

-

Q3: The reaction is sluggish and stalls before all the starting material is consumed. What can I do to drive it to completion?

A3: A stalled reaction can be due to gradual catalyst deactivation or insufficient thermal energy.

-

Cause 1: Gradual Deactivation: Even under carefully dried conditions, trace moisture can slowly deactivate the catalyst over a long reaction time.

-

Cause 2: Insufficient Energy: The activation energy for the reaction may not be met at the current temperature.

-

Solution:

-

Monitor Progress: Actively monitor the reaction using Thin Layer Chromatography (TLC).

-

Gentle Heating: If the reaction stalls at room temperature, consider gently heating the mixture to 40-50°C.[8] Be cautious, as excessive heat can promote side reactions and decrease selectivity.

-

Extended Time: Simply allowing the reaction to stir for a longer period (e.g., overnight) can sometimes be sufficient, provided conditions remain anhydrous.

-

-

Q4: The work-up procedure is difficult, forming a persistent emulsion between the organic and aqueous layers.

A4: This is a common issue during the quenching step of Friedel-Crafts reactions. The hydrolysis of the aluminum-ketone complex forms aluminum hydroxides and salts, which can act as emulsifying agents.[9]

-

Cause: Formation of gelatinous aluminum salts at the interface of the two layers.

-

Solution:

-

Proper Quenching: Quench the reaction by pouring the reaction mixture slowly and with vigorous stirring onto a mixture of crushed ice and concentrated hydrochloric acid.[2][10] The acid helps to keep the aluminum salts dissolved as soluble species (e.g., [Al(H₂O)₆]³⁺).

-

Breaking the Emulsion: If an emulsion still forms, add a saturated aqueous solution of NaCl (brine) during the extraction. Brine increases the ionic strength of the aqueous layer, forcing a better separation from the less polar organic layer.

-

Filtration: In severe cases, you may need to filter the entire quenched mixture through a pad of Celite® (diatomaceous earth) to remove insoluble aluminum salts before performing the liquid-liquid extraction.

-

-

Experimental Workflow & Optimization

The following diagram and table summarize a typical workflow and optimized conditions for the synthesis.

Workflow Diagram

Caption: A step-by-step experimental workflow for the synthesis.

Table of Optimized Reaction Conditions

| Parameter | Recommended Condition | Rationale & Key Considerations |

| Substrate | 4-Chloroanisole | The aromatic compound being acylated. Must be anhydrous. |

| Acylating Agent | Ethyl 6-chloro-6-oxohexanoate | The electrophile precursor. Can be synthesized from monoethyl adipate.[11] |

| Lewis Acid | Aluminum Chloride (AlCl₃) | Standard catalyst. Must be anhydrous and used in excess.[2] |

| Solvent | Dichloromethane (DCM) | Anhydrous, inert solvent. 1,2-dichloroethane is also suitable. |

| Molar Ratio | 4-Chloroanisole : Acyl Chloride : AlCl₃ 1.05 : 1.0 : 2.2 | A slight excess of the anisole ensures full consumption of the more valuable acyl chloride. Stoichiometric excess of AlCl₃ is critical.[2][3][4] |

| Temperature | 0°C to Room Temperature | Initial cooling controls the exothermic reaction and improves selectivity. Allowing to warm ensures completion.[10] |

| Reaction Time | 2 - 12 hours | Highly dependent on scale and temperature. Must be determined by reaction monitoring (TLC). |

| Work-up | Quench in Ice/HCl(aq) | Neutralizes the catalyst and breaks the product-catalyst complex.[2][10] |

Frequently Asked Questions (FAQs)

Q1: Why is Friedel-Crafts acylation preferred over alkylation for synthesizing this type of molecule?

A1: Acylation has two significant advantages over alkylation. First, the acylium ion electrophile does not undergo carbocation rearrangements, which are a common problem in alkylations. Second, the product of acylation is a ketone. The electron-withdrawing nature of the carbonyl group deactivates the aromatic ring, preventing further (poly-) acylation reactions.[1] In contrast, the alkyl group added in alkylation activates the ring, often leading to multiple alkylation products.

Q2: Can I use a different Lewis acid instead of aluminum chloride?

A2: Yes, other Lewis acids can be used and may be advantageous in certain situations. Ferric chloride (FeCl₃) is a common alternative that is sometimes milder and can lead to fewer side reactions.[7] Other options include SnCl₄ or BF₃.[1] However, AlCl₃ is generally the most reactive and widely used for standard acylations of moderately activated rings like 4-chloroanisole.

Q3: How is the acylating agent, Ethyl 6-chloro-6-oxohexanoate, prepared?

A3: It is typically prepared from adipic acid monoethyl ester. A common laboratory method involves reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. A patent describes its synthesis from monoethyl adipate using bis(trichloromethyl) carbonate in the presence of an organic amine catalyst.[11]

Q4: What is the mechanism for the formation of the electrophile?

A4: The reaction begins with the Lewis acid (AlCl₃) coordinating to the chlorine atom of the acyl chloride (Ethyl 6-chloro-6-oxohexanoate). This complexation polarizes the C-Cl bond, which then cleaves to form a resonance-stabilized acylium ion (R-C≡O⁺). This highly electrophilic acylium ion is what attacks the electron-rich aromatic ring of 4-chloroanisole.[4]

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common synthesis issues.

References

-

Ghorbani-Vaghei, R., & Malaeki, A. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Publications. Retrieved from [Link]

-

Sha, F., & Li, J. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. RSC Publishing. Retrieved from [Link]

-

(2021). Optimized condition of Friedel-Crafts acylation. ResearchGate. Retrieved from [Link]

-

Ishii, A., & Takeda, K. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. PMC - NIH. Retrieved from [Link]

- (2011). PROCESS FOR PURIFYING AN a-KETO ESTER. Google Patents.

- (2011). Process for purifying an alpha-keto ester. Google Patents.

-

(2017). Friedel-Crafts reaction of anisole?. Chemistry Stack Exchange. Retrieved from [Link]

-

PraxiLabs. (n.d.). Friedel Crafts Reaction Virtual Lab. PraxiLabs. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. UW-Madison Chemistry. Retrieved from [Link]

- (2008). A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate. Google Patents.

-

Kim, D., & Hong, S. (2025). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. PMC. Retrieved from [Link]

-

Filo. (2026). Explain different Friedel-Crafts reactions of anisole. Filo. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. Retrieved from [Link]

-

Scribd. (n.d.). Friedel-Crafts Acylation of Anisole Explained. Scribd. Retrieved from [Link]

-

Nikpour, M., & Bodaghifard, M. A. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. Retrieved from [Link]

-

YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

-

EPA. (2025). 6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid Properties. EPA CompTox Chemicals Dashboard. Retrieved from [Link]

-

EPA. (2025). 6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid - Similar Compounds. EPA CompTox Chemicals Dashboard. Retrieved from [Link]

-

YouTube. (2011). Experiment 14: Friedel-Crafts Acylation. Retrieved from [Link]

-

Batuev, R. V., et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). ResearchGate. Retrieved from [Link]

-

Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. S&A Publishing. Retrieved from [Link]

- MDPI. (2022). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]. MDPI. Retrieved from https://www.mdpi.com/1420-3049/27/14/4636

-

Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. Retrieved from [Link]

Sources

- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Explain different Friedel-Crafts reactions of anisole. | Filo [askfilo.com]

- 7. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate - Google Patents [patents.google.com]

Technical Support Center: Purification of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate